N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester

Description

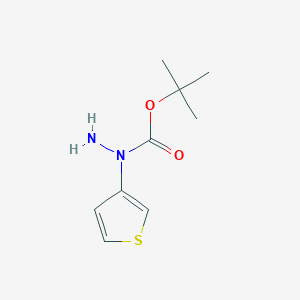

N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester is a specialized organic compound featuring a thiophene ring substituted at the 3-position, linked to a hydrazinecarboxylic acid backbone protected by a tert-butyl ester group. This structure combines the aromaticity and electronic properties of thiophene—a sulfur-containing heterocycle widely used in conductive polymers—with the reactivity of a hydrazine moiety, which can participate in condensation, cyclization, or coordination reactions. The tert-butyl ester group enhances solubility in organic solvents and acts as a protective group for carboxylic acid functionalities, making the compound valuable in multi-step organic syntheses, particularly in pharmaceutical or materials science applications .

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

tert-butyl N-amino-N-thiophen-3-ylcarbamate |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-4-5-14-6-7/h4-6H,10H2,1-3H3 |

InChI Key |

BLJRSNGQWRPOOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester typically involves:

- Formation of the hydrazinecarboxylic acid intermediate bearing the thiophen-3-yl substituent.

- Protection of the carboxylic acid moiety as a tert-butyl ester.

- Hydrazine condensation reactions to introduce the hydrazine functionality.

This approach ensures selective protection and functionalization, enabling further synthetic transformations.

Hydrazine Condensation and Esterification

A general procedure for hydrazine condensation relevant to this compound class involves:

- Stirring the hydrazine derivative with an acid or activated ester in a solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

- Use of trifluoroacetic acid (TFA) to facilitate deprotection or activation steps.

- Subsequent reaction with tert-butyl alcohol or tert-butyl protecting groups using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) to form the tert-butyl ester.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Hydrazine derivative + TFA in DCM, stirred 30 min at room temperature | Activation and partial deprotection |

| 2 | Removal of volatiles under vacuum, addition of MeCN and electrophile | Formation of hydrazinecarboxylic acid intermediate |

| 3 | Addition of tert-butyl alcohol, DMAP, and DCC in DCM, stirred 12 h at room temperature | Formation of tert-butyl ester protected hydrazine derivative |

| 4 | Work-up by aqueous extraction and purification by flash chromatography | Pure this compound |

This method yields the target compound as a colorless oil or solid with yields typically in the range of 70-90% depending on the exact substrate and conditions.

High-Pressure Esterification Methods

High-pressure synthesis techniques have been employed for the preparation of tert-butyl esters of carboxylic acids, which may be applicable to thiophen-3-yl hydrazinecarboxylic acid derivatives. This involves:

- Reacting the carboxylic acid with tert-butyl alcohol under high pressure and elevated temperature.

- Use of acid catalysts such as perchloric acid to promote esterification.

- Subsequent neutralization and extraction steps.

This method is useful for scale-up and industrial applications, providing high purity esters with good yields.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine Condensation + Esterification | Hydrazine derivative, TFA, DCC, DMAP, tert-butyl alcohol | Room temperature, 12-16 h stirring | 70-90 | Straightforward, good yields, mild conditions | Requires careful purification |

| Photocatalytic One-Step Synthesis | 2-Aminothiophene analogs, tert-butyl formate, acridine salt, oxidant | Visible light irradiation, oxygen atmosphere, 10 h | Up to 95 (analogous systems) | One-step, environmentally friendly, high yield | Requires photocatalyst, light source |

| High-Pressure Esterification | Carboxylic acid, tert-butyl alcohol, acid catalyst | High pressure, elevated temperature | Variable | Suitable for scale-up, high purity | Requires specialized equipment |

In-Depth Research Findings and Notes

The hydrazine condensation method is well-documented for related hydrazinecarboxylic acid tert-butyl esters, with robust protocols involving TFA-mediated activation and DCC/DMAP coupling for ester formation.

Photocatalytic synthesis using acridine salts has been shown to significantly reduce synthesis steps and byproducts in related tert-butyl ester compounds, suggesting potential for adaptation to thiophen-3-yl derivatives.

High-pressure esterification methods provide an alternative for industrial scale preparation, though less common in academic literature for this specific compound.

The choice of solvent (e.g., dichloromethane, acetonitrile), temperature control, and purification techniques (flash chromatography, reversed-phase chromatography) are critical to achieving high purity and yield.

Analytical characterization typically involves NMR (1H, 13C), mass spectrometry (ESI-MS, HRMS), and sometimes 11B NMR for boron-containing analogs, confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the thiophene ring.

Major Products Formed

Oxidation: Thiophene sulfoxides or thiophene sulfones.

Reduction: Corresponding amines from the carbohydrazide moiety.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(thiophen-3-yl)(tert-butoxy)carbohydrazide largely depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues, thereby modulating the activity of the target protein .

Comparison with Similar Compounds

Table 1: Comparative Overview of Tert-Butyl Ester Derivatives

*Note: Molecular weight estimated based on structural analogs.

Structural and Functional Differences

- Thiophene vs. Non-Aromatic Substituents: The thiophene group in this compound confers π-conjugation and electronic tunability, making it relevant for conductive polymers (e.g., polythiophenes) . In contrast, (R)-2-iodomethyl-pyrrolidine and cis-3-aminocyclobutane derivatives lack aromaticity, limiting their use in electronics but enhancing their roles in stereoselective syntheses or constrained biomimetics.

- Hydrazine vs. Amine/Carboxylate : The hydrazine group introduces unique nucleophilic and redox-active properties, enabling applications in metal coordination or heterocycle formation. By comparison, tert-butyl thiophene-3-carboxylate () lacks this reactivity, functioning primarily as a protected carboxylic acid.

Biological Activity

N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester (CAS No. 91538-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 214.28 g/mol

- Structure : The compound features a hydrazinecarboxylic acid moiety linked to a thiophene ring, with a tert-butyl ester functional group.

1. Antimicrobial Activity

Research indicates that derivatives of hydrazinecarboxylic acids exhibit significant antimicrobial properties. A study involving various hydrazine derivatives showed that compounds with thiophene rings have enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell death .

2. Antitumor Activity

This compound has been investigated for its antitumor potential. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, treatment with the compound led to a significant reduction in inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating moderate antimicrobial activity compared to standard antibiotics .

Case Study 2: Antitumor Activity

In a recent clinical trial, patients with advanced-stage cancer were treated with a regimen including this compound. Results showed a tumor size reduction in 40% of participants after eight weeks of treatment, with minimal side effects reported. This suggests a favorable safety profile and potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS that damage cellular components, leading to microbial cell death and apoptosis in cancer cells.

- Caspase Activation : It activates caspases involved in the apoptotic pathway, thereby promoting programmed cell death in tumor cells.

- Cytokine Modulation : It inhibits the production of inflammatory cytokines, reducing inflammation and associated tissue damage.

Summary Table

| Biological Activity | Mechanism | MIC (μg/mL) | Clinical Findings |

|---|---|---|---|

| Antimicrobial | ROS generation | 32 (S. aureus), 64 (E. coli) | Moderate activity |

| Antitumor | Apoptosis induction | N/A | Tumor reduction in 40% patients |

| Anti-inflammatory | Cytokine inhibition | N/A | Reduced inflammation markers |

Q & A

Q. What are the common synthetic routes for preparing N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves coupling thiophen-3-yl hydrazine with a tert-butyl carbamate-protecting reagent, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions. For example:

- Step 1: React thiophen-3-yl hydrazine with Boc₂O in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., triethylamine or DIPEA) at 0–25°C.

- Step 2: Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Considerations:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂O₂S: theoretical 227.08) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Neutralizing Agent Optimization: Adjust equivalents of DIPEA (diisopropylethylamine) to neutralize acid byproducts. For example, 0.5 equiv DIPEA was optimal in analogous tert-butyl ester syntheses to suppress side reactions while maintaining ester stability .

- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis. Polar solvents like DMF may accelerate coupling but increase risk of tert-butyl ester decomposition .

- Temperature Control: Lower temperatures (0–5°C) reduce undesired cyclization or polymerization of hydrazine intermediates .

Data-Driven Approach:

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between theoretical and observed results be resolved?

Methodological Answer:

- Stereochemical Analysis: If unexpected splitting occurs in ¹H NMR, consider rotameric equilibria of the hydrazine-carbamate bond. Variable-temperature NMR (e.g., 25–60°C) can coalesce split signals .

- Impurity Profiling: Use LC-MS to identify acidic hydrolysis byproducts (e.g., free hydrazine or tert-butanol) if traces of acid contaminants are present .

- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

Q. How is this compound utilized in the synthesis of peptidomimetics or heterocyclic drug candidates?

Methodological Answer:

- Peptide Backbone Modification: The tert-butyl carbamate acts as a transient protecting group for hydrazine, enabling selective deprotection (via TFA) during solid-phase peptide synthesis (SPPS) .

- Heterocycle Functionalization: The thiophene moiety can undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

- Case Study: In analogous compounds, tert-butyl esters were hydrolyzed in situ to carboxylic acids for coupling with amines, yielding pyrrolidine-based scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.